molecular formula C12H14N2O3S B4948829 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid

4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid

Cat. No.: B4948829
M. Wt: 266.32 g/mol
InChI Key: SXSUDRGUXPALIB-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring substituted with a hydroxy group, a phenylcarbamothioyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-hydroxyproline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylcarbamothioyl group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-oxo-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

  • 4-Hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
  • 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-methanol
  • 4-Hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-methanol

Comparison: Compared to its similar compounds, 4-Hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the phenylcarbamothioyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-9-6-10(11(16)17)14(7-9)12(18)13-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSUDRGUXPALIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=S)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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